methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of furochromen derivatives
Preparation Methods
The synthesis of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves multiple steps and specific reaction conditions. One common method involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, arylglyoxals, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the desired product in acidic media . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are typically used to confirm the structure of the synthesized compound .
Chemical Reactions Analysis
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate can be compared with other similar compounds, such as:
Biological Activity
Methyl 5-{[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that exhibits a range of biological activities. Its unique structural features combine elements of thiadiazole and furochromene, which confer significant pharmacological potential. This article explores the biological activities of this compound, highlighting its medicinal significance through various studies and research findings.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 370.41 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that compounds incorporating thiadiazole moieties exhibit notable anticancer properties. For instance:
- A study demonstrated that derivatives of thiadiazoles showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC₅₀ values for some derivatives were reported as low as 0.058 µM for T47D cells, indicating potent activity compared to standard drugs like doxorubicin .
Compound | Cell Line | IC₅₀ (µM) | Reference |
---|---|---|---|
Thiadiazole Derivative 1 | MCF-7 | 12.8 | |
Thiadiazole Derivative 2 | HeLa | 0.70 |
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. In vitro studies revealed that certain derivatives exhibited effective inhibition against a range of microbial strains:
- The incorporation of the thiadiazole ring significantly enhanced the antimicrobial activity against both gram-positive and gram-negative bacteria. For example, compounds showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it promotes programmed cell death in cancer cells via intrinsic pathways.
- Antioxidant Properties : The furochromene structure is known for its antioxidant capabilities, which may contribute to its overall therapeutic effects.
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound:
- Study on Anticancer Activity : A recent publication highlighted the synthesis of various thiadiazole derivatives and their evaluation against multiple cancer cell lines. The most promising compound exhibited an IC₅₀ value comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another study reported on the antimicrobial efficacy of thiadiazoles against resistant bacterial strains, demonstrating significant potential for development into new antibiotics .
Properties
Molecular Formula |
C19H15N3O6S |
---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
methyl 5-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C19H15N3O6S/c1-8-7-27-13-6-14-11(4-10(8)13)9(2)12(18(24)28-14)5-15(23)20-17-16(19(25)26-3)21-22-29-17/h4,6-7H,5H2,1-3H3,(H,20,23) |
InChI Key |
SOLAWKCQTQTXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=C(N=NS4)C(=O)OC)C |
Origin of Product |
United States |
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